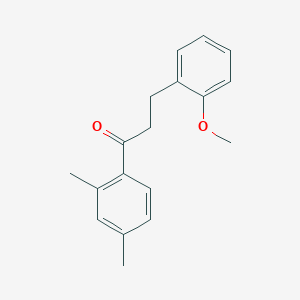

2',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone

Description

Chemical Identity and Nomenclature

The compound 2',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone possesses a systematic nomenclature that reflects its complex structural arrangement within the aromatic ketone family. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 1-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one. The molecule exhibits a propiophenone backbone, which consists of a phenyl group directly bonded to a propanone functional group, representing the fundamental structural unit that defines this class of organic compounds.

The structural complexity of this compound arises from multiple substituent groups that modify the basic propiophenone framework. The 2' and 4' positions of the primary phenyl ring contain methyl groups, while the 3-position of the propanone chain features a 2-methoxyphenyl substituent. This particular substitution pattern creates a unique molecular architecture that influences both the physical properties and chemical reactivity of the compound.

Chemical identification systems have assigned multiple synonyms to this compound, including the simplified designation this compound and the more descriptive identifier MFCD03843066. The compound's InChI (International Chemical Identifier) representation provides a standardized method for computational identification: InChI=1S/C18H20O2/c1-13-8-10-16(14(2)12-13)17(19)11-9-15-6-4-5-7-18(15)20-3/h4-8,10,12H,9,11H2,1-3H3.

The molecular structure can be represented through its SMILES (Simplified Molecular Input Line Entry System) notation as CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2OC)C, which provides a linear textual representation of the compound's connectivity. This standardized representation facilitates computational analysis and database searching across various chemical information systems.

Historical Context in Organic Chemistry

The development of propiophenone derivatives has its origins in the fundamental discoveries of aromatic ketone chemistry during the nineteenth and early twentieth centuries. The parent compound propiophenone, systematically known as 1-phenylpropan-1-one, was first synthesized through the Friedel-Crafts acylation reaction, a process discovered by Charles Friedel and James Mason Crafts in 1877. This foundational synthetic methodology enabled the preparation of aromatic ketones through the reaction of benzene derivatives with acyl chlorides in the presence of Lewis acid catalysts.

Historical records indicate that propiophenone can be prepared through multiple synthetic approaches, including the Friedel-Crafts reaction of propanoyl chloride and benzene, as well as commercial ketonization processes involving benzoic acid and propionic acid over calcium acetate and alumina catalysts at elevated temperatures of 450-550 degrees Celsius. The discovery by Ludwig Claisen that α-methoxystyrene forms propiophenone when heated for one hour at 300 degrees Celsius with a yield of 65 percent represents another significant milestone in the synthetic chemistry of this compound class.

The evolution of propiophenone derivative synthesis has been driven by their utility as pharmaceutical intermediates. Historical applications include their use in the synthesis of pharmaceuticals such as phenmetrazine and propoxyphene, establishing these compounds as valuable building blocks in medicinal chemistry. The development of substituted propiophenone derivatives like this compound represents a continuation of this synthetic tradition, driven by the need for more specialized pharmaceutical intermediates and research compounds.

Patent literature from the late twentieth century documents significant advances in propiophenone derivative chemistry. United States Patent 4181803, filed in 1976, describes novel amino-substituted propiophenone derivatives, specifically 4'-substituted 2-methyl-3-piperidino-propiophenones, demonstrating the ongoing research interest in structurally modified propiophenone compounds. This patent represents early recognition of the potential therapeutic applications of substituted propiophenone derivatives and their importance in pharmaceutical development.

Position in Propiophenone Derivative Classification

Within the broader classification of propiophenone derivatives, this compound occupies a distinctive position characterized by its specific substitution pattern and resulting chemical properties. The compound belongs to the category of multiply-substituted propiophenones, featuring both aromatic ring modifications and aliphatic chain substitutions that distinguish it from simpler propiophenone derivatives.

Comparative analysis with related compounds reveals the structural diversity within this chemical family. The compound 2',6'-Dimethyl-3-(2-methoxyphenyl)propiophenone, identified by PubChem CID 24725788, shares the same molecular formula C18H20O2 but differs in the positioning of methyl substituents on the aromatic ring. This isomeric relationship demonstrates how subtle structural modifications can create distinct chemical entities within the same derivative class.

Table 1: Structural Comparison of Related Propiophenone Derivatives

| Compound Name | PubChem CID | CAS Registry Number | Substitution Pattern | Molecular Weight |

|---|---|---|---|---|

| This compound | 24725786 | 898769-99-8 | 2',4'-dimethyl, 3-(2-methoxyphenyl) | 268.3 g/mol |

| 2',6'-Dimethyl-3-(2-methoxyphenyl)propiophenone | 24725788 | 898770-03-1 | 2',6'-dimethyl, 3-(2-methoxyphenyl) | 268.3 g/mol |

| 2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone | 24725881 | 898775-82-1 | 2',4'-dimethyl, 3-(4-methoxyphenyl) | 268.3 g/mol |

The classification system for propiophenone derivatives typically considers both the nature and position of substituent groups. The presence of electron-donating methyl groups at the 2' and 4' positions of the phenyl ring influences the electronic properties of the aromatic system, while the 2-methoxyphenyl substituent at the 3-position of the propanone chain introduces additional steric and electronic effects. These structural features position the compound within the subset of propiophenone derivatives characterized by multiple aromatic modifications.

From a synthetic chemistry perspective, this compound class demonstrates the application of established organic reactions for the preparation of structurally complex molecules. The synthesis typically employs Friedel-Crafts acylation reactions, which involve the use of acyl chlorides or anhydrides in the presence of Lewis acid catalysts such as aluminum chloride. The specific substitution pattern of this compound requires careful consideration of regioselectivity and reaction conditions to achieve the desired product distribution.

Significance in Contemporary Chemical Research

Contemporary research interest in this compound reflects broader trends in organic chemistry toward the development of structurally sophisticated molecules with potential applications in multiple domains. Current research investigations focus on the compound's potential utility as a synthetic intermediate and its role in advancing fundamental understanding of aromatic ketone chemistry.

Recent synthetic methodologies have explored the application of Friedel-Crafts acylation reactions for the preparation of complex propiophenone derivatives. Research published in the Royal Society of Chemistry journals has demonstrated the importance of photoinitiator development based on propiophenone structural motifs. These studies indicate that structural modifications to the propiophenone backbone can significantly influence photochemical properties and thermal stability, making such compounds valuable for advanced materials applications.

Contemporary patent literature reveals ongoing commercial interest in propiophenone derivatives for specialized applications. Patent applications have described novel synthetic routes for propiophenone preparation that address environmental and economic concerns associated with traditional Friedel-Crafts processes. These developments include vapor-phase cross-decarboxylation processes that offer alternatives to conventional synthetic approaches while maintaining product quality and yield.

The compound's significance extends to its role in advancing synthetic organic chemistry methodologies. Recent research has explored copper-catalyzed double Friedel-Crafts alkylation reactions using propiophenone derivatives as substrates. These investigations demonstrate how structurally complex propiophenone derivatives can serve as platforms for developing new synthetic transformations and expanding the scope of classical organic reactions.

Table 2: Contemporary Research Applications of Propiophenone Derivatives

| Research Area | Application Type | Key Findings | Reference Source |

|---|---|---|---|

| Photoinitiator Development | Materials Science | Enhanced thermal stability and photoinitiating activity | PMC8469543 |

| Synthetic Methodology | Organic Chemistry | Copper-catalyzed alkylation reactions | AA Blocks Research |

| Process Chemistry | Industrial Applications | Vapor-phase synthesis alternatives | US Patent 4172097A |

| Pharmaceutical Intermediates | Medicinal Chemistry | Novel synthetic pathways for drug precursors | Multiple patent sources |

Current research trends also emphasize the importance of understanding structure-activity relationships within propiophenone derivative families. Studies have demonstrated that specific substitution patterns can influence biological activities, particularly in the context of enzyme inhibition and receptor binding studies. The structural features of this compound, including its distinctive methyl and methoxy substitution pattern, contribute to its potential utility in these research applications.

The compound's position within contemporary chemical research reflects the ongoing evolution of organic chemistry toward increasingly sophisticated molecular architectures. The ability to prepare structurally complex propiophenone derivatives with precise substitution patterns demonstrates advances in synthetic methodology and reaction control. These developments have implications for pharmaceutical research, materials science, and fundamental studies of molecular structure and reactivity.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-8-10-16(14(2)12-13)17(19)11-9-15-6-4-5-7-18(15)20-3/h4-8,10,12H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFNHCZWBGOLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644179 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-99-8 | |

| Record name | 1-Propanone, 1-(2,4-dimethylphenyl)-3-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto an aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods

On an industrial scale, the production of 2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or analgesic effects.

Industry: It can be used in the production of specialty chemicals, dyes, and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism by which 2’,4’-Dimethyl-3-(2-methoxyphenyl)propiophenone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s propiophenone backbone distinguishes it from acetophenone derivatives (e.g., 2',4'-dimethylacetophenone). Key substituents include:

- Methyl groups at positions 2' and 4': Enhance lipophilicity and steric bulk compared to unsubstituted propiophenone .

Table 1: Structural Comparison of Key Analogs

| Compound Name | Backbone | Substituents | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Propiophenone | Propiophenone | None | 134.18 | 93-55-0 |

| 4′-Methylacetophenone | Acetophenone | Methyl at 4′ | 148.20 | 122-00-9 |

| 2′,4′-Dimethylacetophenone | Acetophenone | Methyl at 2′, 4′ | 162.23 | 89-74-7 |

| 2',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone | Propiophenone | Methyl at 2',4'; 2-methoxyphenyl at 3 | 268.35 | 168971-68-4 |

| 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | Propiophenone | Dichloro at 2',4'; dimethylphenyl at 3 | 307.21 | 898755-20-9 |

Physicochemical Properties

- Stability: Propiophenone derivatives are susceptible to enzymatic oxidation (e.g., conversion to phenyl propanoate by Baeyer-Villiger monooxygenases) , but methyl and methoxy substituents could hinder such reactions compared to unsubstituted analogs.

Phytotoxic Effects of Analogs

Studies on propiophenone, 4′-methylacetophenone, and 2′,4′-dimethylacetophenone reveal concentration-dependent inhibition of germination and seedling growth in Lactuca sativa and Allium cepa:

- Propiophenone: Inhibited germination rate by >80% at 1 mM in soil and on paper .

- 2′,4′-Dimethylacetophenone: Exhibited stronger inhibition than 4′-methylacetophenone, with IC₅₀ values suggesting higher potency .

- Mixtures : Synergistic effects were observed; e.g., a blend of all three compounds caused complete germination inhibition on paper at 1 mM .

Table 2: Phytotoxic Activity of Selected Compounds

| Compound | Germination Inhibition (1 mM) | IC₅₀ (Germination Rate) | Key Observations |

|---|---|---|---|

| Propiophenone | >80% | Not reported | Strong inhibition in soil and paper assays |

| 4′-Methylacetophenone | ~60% | 0.4 mM | Stimulated germination at 0.1 mM |

| 2′,4′-Dimethylacetophenone | >90% | <0.4 mM | Higher potency than methyl derivatives |

| Target Compound | Not tested | Not reported | Predicted activity based on structural analogs |

Mechanistic Insights

- Allelochemical Interactions : Methoxy and methyl groups may disrupt membrane integrity or interfere with enzymatic pathways in target plants .

- Substitution Effects : Chlorinated analogs (e.g., 2',4'-dichloro derivatives) show higher logP and persistence, but methoxy groups could enhance biodegradability .

Biological Activity

2',4'-Dimethyl-3-(2-methoxyphenyl)propiophenone, a member of the propiophenone family, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and multiple methyl substituents, enhancing its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. Its structural features include:

- Propiophenone Backbone : The core structure that provides the foundation for its biological activity.

- Methoxy Group : Enhances solubility and potentially increases binding affinity to target molecules.

- Methyl Substituents : These groups may influence the compound's pharmacokinetics and dynamics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects in various models. Studies utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action :

The anti-inflammatory effects are attributed to the compound's ability to inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The results indicate that this compound induces cytotoxicity in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| U-87 | 10 |

The mechanism underlying the anticancer activity involves apoptosis induction through mitochondrial dysfunction and activation of caspase pathways.

Case Studies

-

Study on Antimicrobial Activity :

A recent study assessed the antimicrobial properties of various propiophenones, including this compound. The findings confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics. -

Inflammation Model :

In an experimental model using LPS-stimulated macrophages, treatment with the compound significantly decreased levels of nitric oxide production and cytokine release, demonstrating its potential utility in treating inflammatory diseases. -

Cancer Cell Line Studies :

In vitro tests showed that treatment with this compound led to significant cell death in both MDA-MB-231 and U-87 cells compared to controls, suggesting it may serve as a promising candidate for further development in cancer therapy.

Q & A

Q. What retrosynthetic strategies enable efficient derivatization of this compound for SAR studies?

- Methodological Answer : Retrosynthetic disconnection at the propiophenone carbonyl group identifies 2-methoxyphenylacetic acid and 2,4-dimethylbenzene as precursors. AI-driven synthesis planners (e.g., Reaxys/PubChem tools) prioritize routes with minimal protecting groups. Late-stage functionalization via C–H activation (e.g., Pd-catalyzed arylation) introduces diversity at the 3-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.